molecular formula C21H18N4OS B412115 N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine

N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine

Cat. No.: B412115
M. Wt: 374.5g/mol
InChI Key: SHHHJGUJXWQWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine is an organic compound known for its complex structure and diverse applications. It belongs to the class of benzothiazole derivatives, which are widely studied for their biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine typically involves the azo coupling reaction between 6-methoxybenzothiazole and p-(N-methylanilino)phenyl diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine stands out due to its unique azo linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N4OS

Molecular Weight

374.5g/mol

IUPAC Name

4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-N-methyl-N-phenylaniline

InChI

InChI=1S/C21H18N4OS/c1-25(16-6-4-3-5-7-16)17-10-8-15(9-11-17)23-24-21-22-19-13-12-18(26-2)14-20(19)27-21/h3-14H,1-2H3

InChI Key

SHHHJGUJXWQWOF-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)OC

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

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